molecular formula C17H19N9O2 B3510441 4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B3510441
M. Wt: 381.4 g/mol
InChI Key: GTBVHDOQXFNKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, tetrazole, piperidine, and triazine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and tetrazole intermediates, followed by their coupling with a triazine derivative under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, facilitated by reagents like sodium hydride.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like cesium carbonate for deprotonation, and solvents such as DMF and THF for dissolving reactants .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazine ring.

Scientific Research Applications

4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

4-[[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N9O2/c18-16-19-14(20-17(21-16)25-6-2-1-3-7-25)9-26-23-15(22-24-26)11-4-5-12-13(8-11)28-10-27-12/h4-5,8H,1-3,6-7,9-10H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBVHDOQXFNKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)CN3N=C(N=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 2
Reactant of Route 2
4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 3
4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 4
4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 5
Reactant of Route 5
4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 6
4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.